molecular formula C12H17N3O4S B13312400 Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine

Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine

Cat. No.: B13312400
M. Wt: 299.35 g/mol
InChI Key: DHWBBJMZPRVXEH-UHFFFAOYSA-N
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Description

Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with 2-nitrobenzenesulfonyl chloride under basic conditions to form the sulfonylated pyrrolidine intermediate. This intermediate is then subjected to reductive amination with formaldehyde and a suitable reducing agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the thiol derivative.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Nitrobenzenesulfonyl derivatives: Compounds such as 2-nitrobenzenesulfonamide exhibit similar functional groups.

Uniqueness

Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine is unique due to the combination of its structural features, which confer specific reactivity and biological activity

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-methyl-1-[1-(2-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C12H17N3O4S/c1-13-8-10-6-7-14(9-10)20(18,19)12-5-3-2-4-11(12)15(16)17/h2-5,10,13H,6-9H2,1H3

InChI Key

DHWBBJMZPRVXEH-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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